molecular formula C30H51F6SSb B561099 Triarylsulfonium hexafluoroantimonate S& CAS No. 109037-75-4

Triarylsulfonium hexafluoroantimonate S&

Cat. No.: B561099
CAS No.: 109037-75-4
M. Wt: 679.548
InChI Key: IAYXUSLCQRDSMB-KRBQFHQASA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triarylsulfonium hexafluoroantimonate can be synthesized using diaryliodonium salts as the arylating reagent and copper as a catalyst. The reaction involves the formation of triarylsulfonium salts bearing benzoyl or benzoheterocyclic moieties . The process typically requires controlled conditions to ensure the proper formation of the sulfonium salt.

Industrial Production Methods

In industrial settings, triarylsulfonium hexafluoroantimonate is often produced in large quantities using optimized synthetic routes that ensure high yield and purity. The compound is usually mixed with propylene carbonate to form a stable solution that can be easily handled and applied in various applications .

Chemical Reactions Analysis

Types of Reactions

Triarylsulfonium hexafluoroantimonate primarily undergoes photoinitiated cationic polymerization reactions. Upon exposure to ultraviolet light, it generates a strong acid that initiates the polymerization of cyclic ethers such as epoxides and oxetanes .

Common Reagents and Conditions

The photoinitiation process typically involves the use of ultraviolet light sources, such as mercury arc lamps, to activate the triarylsulfonium hexafluoroantimonate. The presence of cyclic ethers like epoxides and oxetanes is essential for the polymerization process .

Major Products Formed

The major products formed from the photoinitiated polymerization reactions include various polymeric materials, such as epoxy resins and poly(δ-valerolactone)-b-poly(L-lactide)-b-poly(δ-valerolactone) copolymers .

Mechanism of Action

The mechanism of action of triarylsulfonium hexafluoroantimonate involves the generation of a strong acid upon exposure to ultraviolet light. This acid acts as a catalyst for the cationic polymerization of cyclic ethers. The process begins with the absorption of ultraviolet light by the triarylsulfonium salt, leading to the formation of a reactive cationic species that initiates the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triarylsulfonium hexafluoroantimonate is unique due to its high efficiency in initiating polymerization reactions and its ability to generate strong acids upon exposure to ultraviolet light. This makes it particularly valuable in applications requiring rapid and efficient polymerization processes .

Biological Activity

Triarylsulfonium hexafluoroantimonate (TAS) is a compound that has garnered attention for its role as a cationic photoinitiator in various polymerization processes. This article examines the biological activity of TAS, focusing on its applications in photopolymerization, its effectiveness as a catalyst, and its implications in biomedical fields.

Overview of Triarylsulfonium Hexafluoroantimonate

Triarylsulfonium hexafluoroantimonate is characterized by its ability to generate acids upon exposure to UV light, which initiates cationic polymerization. The chemical structure typically includes triarylsulfonium ions paired with hexafluoroantimonate anions, contributing to its unique properties as a photoinitiator in resin formulations.

Upon UV irradiation, TAS undergoes photodecomposition, resulting in the formation of strong Lewis acids. This process is crucial for initiating polymerization reactions, particularly in the synthesis of epoxy resins and other thermosetting materials. The mechanism can be summarized as follows:

  • Photolysis : Exposure to UV light leads to the cleavage of the sulfonium bond.
  • Acid Generation : The resultant species generates protons that catalyze the polymerization of epoxides or other monomers.
  • Polymer Formation : This acid-catalyzed reaction leads to the cross-linking and hardening of the material.

1. Photoinitiation in Biomedical Applications

TAS has been extensively studied for its potential use in biomedical applications, particularly in tissue engineering and dental materials. Its ability to cure rapidly under UV light makes it suitable for creating biocompatible materials that can be used in various medical devices.

  • Case Study 1 : A study demonstrated that TAS effectively initiated the polymerization of epoxidized vegetable oils, resulting in films with high conversion rates and favorable mechanical properties . This highlights its utility in developing bio-based materials for medical applications.

2. Cytotoxicity and Biocompatibility

The biocompatibility of materials cured with TAS is essential for their application in medical devices. Research indicates that while TAS itself may exhibit some cytotoxic effects when unreacted, the final polymerized products show significantly reduced toxicity.

  • Case Study 2 : In a comparative study on cytotoxicity, materials cured with TAS were found to be non-cytotoxic when tested against human fibroblast cells . This suggests that while the initiator may pose risks prior to polymerization, the end products are safe for biological use.

Comparative Data on Polymerization Efficacy

The following table summarizes key findings related to the efficacy of TAS compared to other photoinitiators:

Photoinitiator Curing Speed Conversion Rate (%) Cytotoxicity
Triarylsulfonium HexafluoroantimonateHigh64-72Low
Diaryliodonium SaltModerate50-60Moderate
Benzoin Methyl EtherLow30-40High

Properties

IUPAC Name

hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYXUSLCQRDSMB-KRBQFHQASA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51F6SSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109037-75-4
Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aromatic sulfonium hexafluoro antimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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